(2-Carboxyethyl)triphenylphosphoniumtribromide
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Overview
Description
Preparation Methods
The synthesis of (2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE typically involves the reaction of triphenylphosphine with 2-bromoacetic acid, followed by the addition of bromine . The reaction conditions often require a solvent such as tetrahydrofuran (THF) or dichloromethane, and the compound is sensitive to moisture . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring the purity and consistency of the product.
Chemical Reactions Analysis
(2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed mechanisms are less commonly documented.
Reduction: The compound can be reduced, but this is less typical due to its stability.
Substitution: It is primarily used in substitution reactions, particularly for the α-bromination of ketones and ketone acetals. The major products formed are α-brominated ketones or ketone acetals.
Scientific Research Applications
(2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a bromine transfer agent for selective α-bromination reactions.
Biology: Its applications in biology are less documented, but it may be used in studies involving brominated compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE involves the transfer of bromine atoms to target molecules. This process typically occurs through the formation of a bromonium ion intermediate, which then reacts with the substrate to form the brominated product . The molecular targets are usually ketones or ketone acetals, and the pathways involve the formation and stabilization of the bromonium ion .
Comparison with Similar Compounds
(2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE is unique due to its specific application in selective α-bromination reactions. Similar compounds include:
Triphenylphosphine: Used in various organic synthesis reactions but lacks the bromine transfer capability.
2-Bromoacetic Acid: A precursor in the synthesis of (2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE but not used as a bromine transfer agent.
Other Phosphonium Salts: These may have similar structures but different reactivity profiles and applications.
Properties
Molecular Formula |
C21H20Br3O2P-2 |
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Molecular Weight |
575.1 g/mol |
IUPAC Name |
2-carboxyethyl(triphenyl)phosphanium;tribromide |
InChI |
InChI=1S/C21H19O2P.3BrH/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;;;/h1-15H,16-17H2;3*1H/p-2 |
InChI Key |
MWTHFCFAFSOSPT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Br-].[Br-] |
Origin of Product |
United States |
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